molecular formula C15H17Cl2N5 B1444605 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride CAS No. 1337533-85-3

5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride

Cat. No.: B1444605
CAS No.: 1337533-85-3
M. Wt: 338.2 g/mol
InChI Key: UCFAPIQEJXINGM-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C15H17Cl2N5 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(2,3-Dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride acts as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound binds to the kinase domain of RIPK1 with high affinity, thereby inhibiting its activity. The inhibition of RIPK1 by this compound prevents the phosphorylation of downstream substrates, which are involved in necroptosis and inflammatory signaling pathways . Additionally, this compound has shown good kinase selectivity, meaning it specifically targets RIPK1 without significantly affecting other kinases .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In vascular endothelial cells, this compound efficiently protects against necroptosis induced by tumor cells . It attenuates necrotic cell death, thereby preserving cell viability. Furthermore, in tumor cells, this compound has demonstrated potent anti-metastatic activity, reducing the spread of cancer cells to distant organs . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting RIPK1 activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the kinase domain of receptor-interacting protein kinase 1 (RIPK1). This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation of its downstream substrates . As a result, the necroptosis pathway is blocked, and inflammatory signaling is reduced. The compound’s high binding affinity and selectivity for RIPK1 contribute to its potent inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against RIPK1 . Long-term studies have indicated that the compound can effectively protect cells from necroptosis and reduce inflammation over extended periods . Additionally, the compound’s pharmacokinetic properties suggest favorable stability and distribution in vivo .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits RIPK1 activity and protects against necroptosis without causing significant toxicity . At higher doses, some adverse effects, such as mild toxicity, have been observed . The compound’s anti-metastatic activity has been particularly notable in experimental models of melanoma lung metastasis .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with receptor-interacting protein kinase 1 (RIPK1). The compound inhibits the phosphorylation of RIPK1 substrates, thereby affecting metabolic flux and metabolite levels associated with necroptosis and inflammation . The compound’s interaction with RIPK1 also influences the overall metabolic state of the cell, contributing to its protective effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, the compound accumulates in regions where receptor-interacting protein kinase 1 (RIPK1) is active, allowing it to exert its inhibitory effects . The compound’s favorable pharmacokinetic properties contribute to its effective distribution in vivo .

Subcellular Localization

The subcellular localization of this compound is primarily associated with regions where receptor-interacting protein kinase 1 (RIPK1) is active. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for the compound’s inhibitory activity, as it allows for precise interaction with RIPK1 and its substrates .

Properties

IUPAC Name

5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5.2ClH/c1-20-7-11(13-14(16)18-8-19-15(13)20)9-2-3-12-10(6-9)4-5-17-12;;/h2-3,6-8,17H,4-5H2,1H3,(H2,16,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFAPIQEJXINGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)NCC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Reactant of Route 6
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.